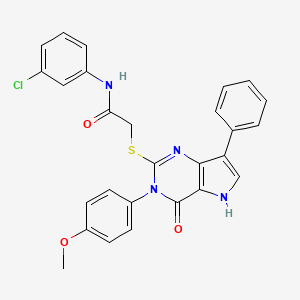
C27H21ClN4O3S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C27H21ClN4O3S, also known as Chloroquine, is a synthetic drug that was first developed in the 1930s. It is a member of the 4-aminoquinoline family and has been widely used as an antimalarial drug. In recent years, Chloroquine has gained attention for its potential use in treating other diseases, such as cancer and autoimmune disorders.
Applications De Recherche Scientifique
Advanced Catalysis
Silica-based nanoparticles, including functionalized silica nanoparticles (SiO₂ NPs), have emerged as powerful catalysts due to their unique physiochemical characteristics. The surface modification of SiO₂ NPs enhances their catalytic activity, making them suitable for various reactions. Researchers have explored C27H21ClN4O3S-modified SiO₂ NPs in organic transformations, oxidation reactions, and even asymmetric catalysis. These nanoparticles serve as efficient and recyclable catalysts, contributing to greener and more sustainable chemical processes .
Drug Delivery Systems
The surface functionalization of silica nanoparticles allows precise control over drug loading and release. C27H21ClN4O3S-modified silica carriers can encapsulate therapeutic agents, protecting them from degradation and ensuring targeted delivery. These nanoparticles exhibit excellent biocompatibility and can be tailored for specific tissues or cells. Researchers investigate their potential in cancer therapy, antimicrobial treatments, and personalized medicine .
Biomedical Applications
Silica-based materials find applications in biomedicine, including imaging, diagnostics, and tissue engineering. C27H21ClN4O3S-functionalized silica nanoparticles can be labeled with fluorescent dyes or radioisotopes for bioimaging. Additionally, their controlled release properties make them promising candidates for localized drug delivery in cancer treatment. Researchers continue to explore their safety, efficacy, and biodegradability .
Environmental Remediation
Silica-based nanomaterials play a crucial role in environmental cleanup. C27H21ClN4O3S-modified silica particles can adsorb heavy metals, organic pollutants, and dyes from contaminated water sources. Their large surface area and tunable surface chemistry enhance adsorption efficiency. Researchers investigate their use in wastewater treatment, soil remediation, and air purification .
Wastewater Treatment
Functionalized silica nanoparticles, including those containing C27H21ClN4O3S, offer novel solutions for treating industrial wastewater. Their adsorption capacity, stability, and ease of regeneration make them attractive adsorbents for removing pollutants. Researchers explore their application in treating heavy metal-contaminated water, textile industry effluents, and other industrial discharges .
Surface Modification Strategies
Understanding the impact of surface modification on silica nanoparticles is essential. Researchers study various strategies, such as functional groups, ligands, and coatings, to tailor the properties of C27H21ClN4O3S-functionalized silica surfaces. These modifications influence adsorption behavior, stability, and reactivity. Future research aims to optimize these strategies for specific applications .
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN4O3S/c1-35-21-12-10-20(11-13-21)32-26(34)25-24(22(15-29-25)17-6-3-2-4-7-17)31-27(32)36-16-23(33)30-19-9-5-8-18(28)14-19/h2-15,29H,16H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSPQTUDMQJSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C27H21ClN4O3S | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2496169.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)
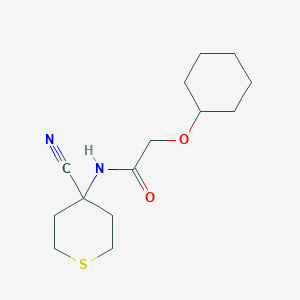
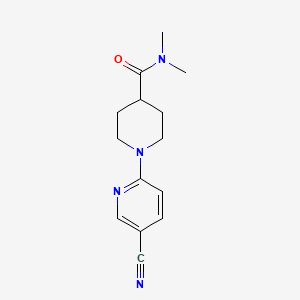

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide](/img/structure/B2496176.png)
![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine](/img/structure/B2496177.png)
![N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2496179.png)
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2496181.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2496182.png)
![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496185.png)
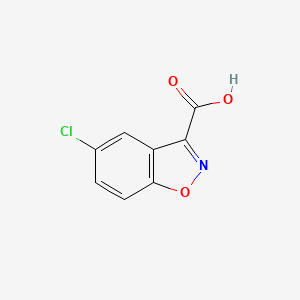
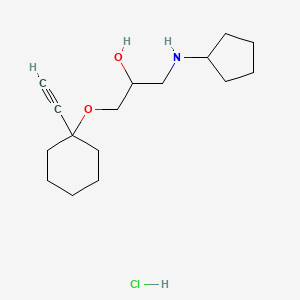
![N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2496191.png)